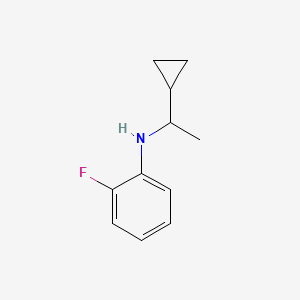

N-(1-cyclopropylethyl)-2-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyclopropylethyl)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-fluoroaniline typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

Attachment of the cyclopropyl group to aniline: The cyclopropyl group can be introduced to aniline via a nucleophilic substitution reaction.

Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic aromatic substitution using reagents such as fluorine gas or more commonly, N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitrating agents, halogenating agents, alkylating agents.

Major Products:

Oxidation: Nitro derivatives, quinone derivatives.

Reduction: Cyclopropylamine.

Substitution: Various substituted anilines.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-fluoroaniline is an organic compound with a cyclopropyl group and a fluorine atom attached to an aniline structure. It has a molecular formula of C11H14FN and a molecular weight of approximately 179.24 g/mol. The compound's unique structure allows it to participate in various applications across diverse fields.

Scientific Research Applications

- Interaction Studies: Interaction studies focus on understanding how this compound binds to biological targets. These studies assess its binding affinity and activity against specific enzymes or receptors. The presence of the fluorine atom may influence its interaction dynamics, potentially enhancing its biological efficacy compared to non-fluorinated analogs.

** synthesis**

The synthesis of this compound typically involves multi-step procedures: Industrial production may utilize continuous flow processes to enhance yield and purity, employing catalytic systems, and optimized reaction conditions.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-cyclopropylethyl)-2-methylaniline | Lacks the fluorine atom | Different chemical and biological properties |

| N-(1-cyclopropylethyl)-3-chloro-2-methylaniline | Contains a chlorine atom instead of fluorine | Variation in reactivity and applications |

| N-(1-cyclopropylethyl)-3-fluoroaniline | Similar structure but without the methyl group | Variations in chemical behavior |

| N-(1-cyclopropylethyl)-2,5-difluoroaniline | Two fluorine atoms attached | Enhanced reactivity due to dual fluorination |

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoroaniline and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

- N-(1-cyclopropylethyl)-4-methyl-N-phenyl-benzamide

- N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide

Comparison: N-(1-cyclopropylethyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Biological Activity

N-(1-Cyclopropylethyl)-2-fluoroaniline is an organic compound notable for its unique structural features, including a cyclopropyl group and a fluorine atom attached to an aniline backbone. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

- Molecular Formula : C11H12F\N

- Molecular Weight : Approximately 185.22 g/mol

- Structural Features : The presence of the cyclopropyl group contributes to the compound's rigidity, while the fluorine atom enhances its interaction with biological macromolecules, potentially affecting its binding affinity to various targets.

The biological activity of this compound is primarily influenced by its structural components. The cyclopropyl and fluorine substituents can modulate the compound's interaction with enzymes, receptors, and ion channels:

- Binding Affinity : The fluorine atom may enhance the compound's ability to interact with biological targets, increasing its efficacy compared to non-fluorinated analogs.

- Stability : The cyclopropyl group contributes to the compound's stability, which is critical for maintaining activity in biological systems.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with ongoing research focusing on its mechanisms of action against cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the significance of fluorinated compounds in drug discovery. Approximately 20% of commercialized medicines contain fluorine due to its ability to enhance pharmacological properties . this compound exemplifies this trend:

- Fluorination Effects : The introduction of fluorine in drug design has been shown to improve metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

- Structure-Activity Relationship (SAR) : SAR studies have demonstrated that variations in substituents can significantly affect the biological potency of related compounds. For instance, compounds with different halogen substitutions exhibit varying degrees of activity against specific targets .

Comparative Analysis

To further understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-cyclopropylethyl)-2-methylaniline | Lacks the fluorine atom | Different chemical and biological properties |

| N-(1-cyclopropylethyl)-3-chloro-2-methylaniline | Contains a chlorine atom | Variation in reactivity and applications |

| N-(1-cyclopropylethyl)-3-fluoroaniline | Similar structure but without the methyl group | Variations in chemical behavior |

| N-(1-cyclopropylethyl)-2,5-difluoroaniline | Two fluorine atoms attached | Enhanced reactivity due to dual fluorination |

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-fluoroaniline |

InChI |

InChI=1S/C11H14FN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3 |

InChI Key |

DSWMEZAEEFPQLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.